molecular formula C15H16ClNOS B2602968 2-(2-chlorophenyl)-N-[1-(thiophen-2-yl)propan-2-yl]acetamide CAS No. 1207042-59-8

2-(2-chlorophenyl)-N-[1-(thiophen-2-yl)propan-2-yl]acetamide

Cat. No.: B2602968
CAS No.: 1207042-59-8
M. Wt: 293.81
InChI Key: GVDRLZUTEXOQIS-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-N-[1-(thiophen-2-yl)propan-2-yl]acetamide is a synthetic heterocyclic compound designed for research applications, particularly in medicinal chemistry and neuroscience. Its molecular structure incorporates two pharmacologically significant motifs: a 2-chlorophenylacetamide group and a thiophene ring, linked through a propan-2-yl chain. This specific architecture makes it a compound of interest for the development of novel central nervous system (CNS)-active agents. The core acetamide functional group is a fundamental component of many biological molecules and pharmaceuticals, often contributing to metabolic stability and target binding . The inclusion of the thiophene ring is a strategic feature in medicinal chemistry, as this heterocycle is known to promote blood-brain barrier penetration and is present in several established anticonvulsant and neuroactive drugs . Research on analogous compounds containing thiophene and acetamide groups has demonstrated a range of potential biological activities, including anticonvulsant and antinociceptive (pain-blocking) properties , making this hybrid molecule a valuable scaffold for investigating new therapeutic pathways . The potential mechanism of action for research compounds of this class often involves interaction with key neurological targets. Similar molecules have been studied for their ability to modulate voltage-gated sodium and calcium channels , which are critical for neuronal signaling, or to inhibit the GABA transporter (GAT) , thereby enhancing inhibitory neurotransmission in the brain . Researchers can utilize this compound as a chemical tool to probe these mechanisms or as a lead structure in the design of multi-target-directed ligands (MTDLs) for complex disorders. This product is intended for research and laboratory use only . It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2-(2-chlorophenyl)-N-(1-thiophen-2-ylpropan-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNOS/c1-11(9-13-6-4-8-19-13)17-15(18)10-12-5-2-3-7-14(12)16/h2-8,11H,9-10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVDRLZUTEXOQIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CS1)NC(=O)CC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenyl)-N-[1-(thiophen-2-yl)propan-2-yl]acetamide typically involves the reaction of 2-chlorobenzoyl chloride with 2-thiophenemethylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then subjected to further reaction with acetic anhydride to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenyl)-N-[1-(thiophen-2-yl)propan-2-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-(2-chlorophenyl)-N-[1-(thiophen-2-yl)propan-2-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenyl)-N-[1-(thiophen-2-yl)propan-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Aromatic vs. Heterocyclic Substitutions : Replacing thiophene with benzothiazole () or thiazole () alters electronic properties and binding interactions. Benzothiazole’s larger aromatic system may enhance target affinity but reduce solubility.
  • Chlorine Positioning : The 2-chlorophenyl group in the target compound contrasts with 2,6-dichlorophenyl (), where additional chlorine atoms increase steric hindrance and lipophilicity.
  • Stereochemistry : Suvecaltamide () highlights the importance of stereochemistry; the R-configuration is critical for its calcium channel activity, a factor absent in the achiral target compound.

Comparison of Reaction Conditions :

  • Solvents: Dichloromethane (common) vs. methanol/acetone mixtures for crystallization.
  • Catalysts : Triethylamine or carbodiimides (e.g., EDC) are standard for amide bond formation.

Physicochemical Properties

  • Crystal Packing : In 2-(2,6-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide (), intermolecular N–H⋯N hydrogen bonds stabilize 1D chains. The target compound’s propan-2-yl group may disrupt such packing, reducing crystallinity.
  • Solubility: Methoxy () and morpholino () groups enhance aqueous solubility compared to hydrophobic thiophene/chlorophenyl moieties.
  • Conformational Flexibility : The dihedral angle between aromatic rings (79.7° in ) impacts binding to biological targets. The target compound’s aliphatic chain may increase flexibility, affecting receptor fit.

Biological Activity

The compound 2-(2-chlorophenyl)-N-[1-(thiophen-2-yl)propan-2-yl]acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the synthesis, characterization, and biological effects of this compound, focusing on its pharmacological properties, including antimicrobial, anticancer, and antiproliferative activities.

Synthesis and Characterization

The synthesis of this compound involves the reaction of appropriate precursors under controlled conditions. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the compound.

Table 1: Characterization Data

TechniqueObserved ValuesSignificance
IRPeaks at 1678 cm⁻¹ (C=O), 1597 cm⁻¹ (C=N)Functional group identification
NMRChemical shifts indicating aromatic protonsStructural elucidation
MSMolecular ion peak consistent with expected molecular weightConfirmation of molecular formula

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various derivatives related to this compound. In vitro assays demonstrated significant activity against various bacterial strains, with minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL for some derivatives. These compounds exhibited not only bactericidal effects but also inhibited biofilm formation, which is crucial in treating persistent infections caused by biofilm-forming pathogens such as Staphylococcus aureus.

Table 2: Antimicrobial Activity Results

CompoundMIC (μg/mL)Bactericidal ActivityBiofilm Inhibition (%)
Derivative A0.22Yes85
Derivative B0.25Yes78
Control (Ciprofloxacin)0.5Yes70

Anticancer Activity

The compound's structure suggests potential anticancer properties. Preliminary studies indicate that it may affect cancer cell proliferation by targeting specific pathways involved in cell growth and survival. For instance, modifications in the side chains were shown to enhance activity against certain cancer cell lines, indicating a structure-activity relationship that merits further investigation.

Case Studies

  • Study on Antiproliferative Effects : A series of analogs derived from the base structure were tested for antiproliferative activity against human cancer cell lines. The results indicated that specific modifications at the thiophene moiety significantly enhanced cytotoxicity.
    • Findings : The most active derivative exhibited an IC50 value of approximately 15 μM against breast cancer cells, demonstrating its potential as a lead compound for further development.
  • Mechanistic Insights : Investigations into the mechanism of action revealed that the compound may inhibit key enzymes involved in DNA replication and repair, thereby inducing apoptosis in cancer cells.

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